

human hemokinin 1 enzyme-linked immunosorbent assay (ELISA) kit

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Compound of Interest

Compound Name: Hemokinin 1, human

Cat. No.: B561566

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Application Notes for Human Hemokinin-1 ELISA Kit For Research Use Only

Introduction

Human Hemokinin-1 (HK-1), a member of the tachykinin peptide family, is encoded by the TAC4 gene. Unlike other tachykinins which are predominantly found in neuronal tissues, HK-1 is significantly expressed in hematopoietic and immune cells.[1] It acts as a full agonist for the neurokinin 1 (NK1) receptor and can also activate NK2 and NK3 receptors, though with lower affinity.[2][3][4] HK-1 is implicated in a variety of physiological and pathophysiological processes, including immune regulation, inflammation, pain modulation, and B-cell development.[1][5][6] The Human Hemokinin-1 ELISA (Enzyme-Linked Immunosorbent Assay) kit is a quantitative sandwich immunoassay designed for the in vitro measurement of human HK-1 in serum, plasma, and other biological fluids.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human HK-1 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any HK-1 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for human HK-1 is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, an avidin-horseradish peroxidase (HRP) conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of HK-1

bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Sample Collection and Storage

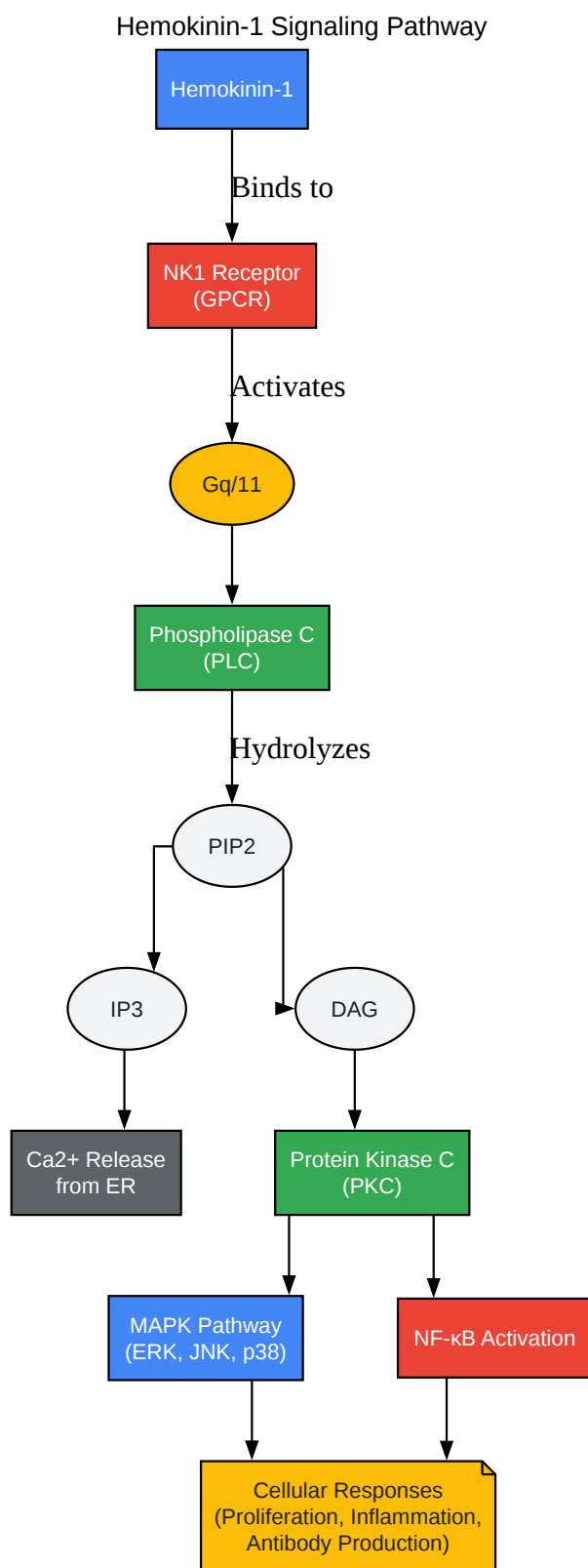
- **Serum:** Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- **Plasma:** Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- **Cell Culture Supernatants and Other Biological Fluids:** Remove particulates by centrifugation and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Kit Performance Characteristics

Parameter	Specifications
Assay Type	Sandwich ELISA
Detection Range	100 - 1600 ng/L
Sensitivity	7.77 ng/L
Sample Types	Serum, Plasma, Cell Culture Supernatants, other biological fluids
Assay Time	Approximately 2.5 hours
Specificity	This assay has high specificity for the detection of human Hemokinin-1. No significant cross-reactivity or interference between human Hemokinin-1 and analogues was observed.
Intra-Assay Precision (CV%)	< 8%
Inter-Assay Precision (CV%)	< 10%

Hemokinin-1 Signaling Pathway

Hemokinin-1 primarily exerts its effects by binding to the Neurokinin 1 Receptor (NK1R), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.



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Caption: Hemokinin-1 binds to the NK1 receptor, activating downstream signaling pathways like MAPK and NF- κ B.

Experimental Protocols

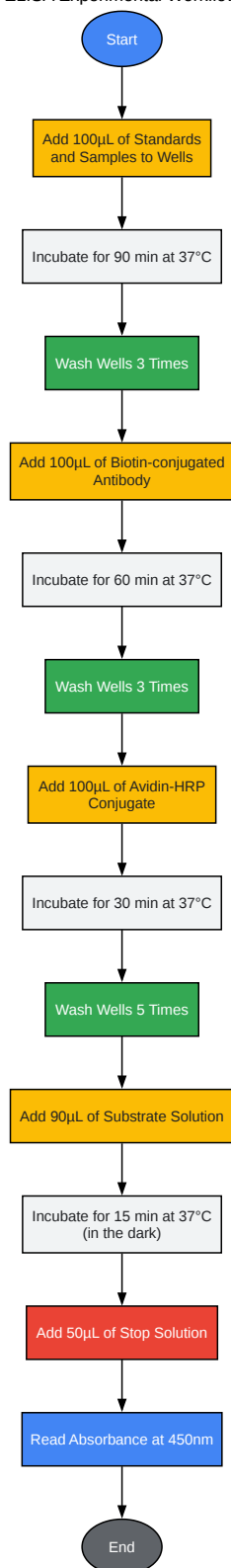
Reagent Preparation

- Bring all reagents to room temperature before use.
- Wash Buffer (1x): If the provided wash buffer is concentrated, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.
- Standard: Reconstitute the standard with the provided standard diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a dilution series of the standard in standard diluent.
- Biotin-conjugated Antibody (1x): Dilute the concentrated biotin-conjugated antibody with the provided antibody diluent to the working concentration.
- Avidin-HRP Conjugate (1x): Dilute the concentrated avidin-HRP conjugate with the provided conjugate diluent to the working concentration.

Assay Procedure

The following is a typical protocol for a sandwich ELISA. Refer to the specific kit manual for precise volumes and incubation times.

ELISA Experimental Workflow



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Caption: A typical workflow for a sandwich ELISA experiment.

- Prepare all reagents, standards, and samples as directed.
- Add 100 μ L of Standard or sample to each well. Cover with a plate sealer and incubate for 90 minutes at 37°C.
- Aspirate each well and wash, repeating the process two times for a total of three washes. Wash by filling each well with Wash Buffer (approximately 350 μ L) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
- Add 100 μ L of the working solution of Biotin-conjugated Antibody to each well. Cover with a new plate sealer. Incubate for 1 hour at 37°C.
- Repeat the aspiration/wash as in step 3.
- Add 100 μ L of the working solution of Avidin-HRP Conjugate to each well. Cover with a new plate sealer. Incubate for 30 minutes at 37°C.
- Repeat the aspiration/wash as in step 3, but for a total of five washes.
- Add 90 μ L of Substrate Solution to each well. Incubate for 15 minutes at 37°C. Protect from light.
- Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph.

- The concentration of Hemokinin-1 in the samples can be determined by interpolating the sample absorbance values from the standard curve.
- If samples have been diluted, the concentration read from the standard curve must be multiplied by the dilution factor.

Troubleshooting Guide

Problem	Possible Cause	Solution
No Signal	Reagent omission or incorrect order.	Check the protocol and repeat the assay.
Insufficient incubation time/temperature.	Ensure adherence to recommended incubation times and temperatures.	
Inactive reagents.	Check the expiration date of the kit. Ensure proper storage of reagents.	
Weak Signal	Low concentration of target protein.	Concentrate the sample or use a more sensitive assay.
Inadequate washing.	Ensure complete aspiration of wash buffer and perform the recommended number of washes.	
Reagents not at room temperature.	Allow all reagents to come to room temperature before use.	
High Background	Insufficient washing.	Increase the number of washes and ensure complete removal of liquid.
High concentration of detection reagents.	Check the dilutions of the detection antibody and HRP conjugate.	
Cross-contamination between wells.	Be careful with pipetting to avoid splashing. Use fresh pipette tips for each sample and standard.	
Substrate solution exposed to light.	Store and incubate the substrate solution in the dark.	
Poor Duplicates	Pipetting error.	Use calibrated pipettes and practice consistent pipetting

technique.

Incomplete mixing of reagents.	Ensure all solutions are thoroughly mixed before use.
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Bubbles in wells.	Ensure there are no bubbles in the wells before reading the plate.
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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. unibiotech.in [unibiotech.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. bma.ch [bma.ch]
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